molecular formula C13H14N2O B12441418 (2-Phenoxybenzyl)hydrazine

(2-Phenoxybenzyl)hydrazine

Cat. No.: B12441418
M. Wt: 214.26 g/mol
InChI Key: CQIJZIKKNWZJEA-UHFFFAOYSA-N
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Description

(2-Phenoxybenzyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenoxybenzyl)hydrazine typically involves the reaction of 2-phenoxybenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions: (2-Phenoxybenzyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Phenoxybenzyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2-Phenoxybenzyl)hydrazine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. This compound may also induce oxidative stress by generating reactive oxygen species, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: (2-Phenoxybenzyl)hydrazine stands out due to its specific structural features, which confer unique reactivity and potential for diverse applications. Its phenoxybenzyl moiety provides additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(2-phenoxyphenyl)methylhydrazine

InChI

InChI=1S/C13H14N2O/c14-15-10-11-6-4-5-9-13(11)16-12-7-2-1-3-8-12/h1-9,15H,10,14H2

InChI Key

CQIJZIKKNWZJEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CNN

Origin of Product

United States

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